An In-Depth Technical Guide to 2-Chloro-3-fluorobenzotrifluoride
An In-Depth Technical Guide to 2-Chloro-3-fluorobenzotrifluoride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Benzotrifluorides
In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated benzene derivatives stand out as pivotal structural motifs. The strategic incorporation of these functional groups can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2-Chloro-3-fluorobenzotrifluoride is a member of this esteemed class of compounds, offering a unique substitution pattern that presents both opportunities and challenges for the synthetic chemist. This guide provides a comprehensive technical overview of 2-Chloro-3-fluorobenzotrifluoride, from its fundamental properties to its potential applications, with a focus on practical, field-proven insights for its utilization in research and development.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physicochemical properties of a chemical building block is paramount for its effective use in synthesis and process development. For 2-Chloro-3-fluorobenzotrifluoride, the combination of a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring dictates its unique characteristics.
| Property | Value | Source |
| CAS Number | 11100537 (provisional) | [3] |
| Molecular Formula | C₇H₃ClF₄ | [3] |
| Molecular Weight | 198.55 g/mol | [3] |
| Purity | 95% | [3] |
| MDL Number | MFCD11100537 | [3] |
Note: The CAS number for this specific isomer is not widely listed in major chemical databases, suggesting it is a less common, research-grade chemical. The provided CAS number should be used with this consideration.
Synthesis of 2-Chloro-3-fluorobenzotrifluoride: A Conceptual Approach
While a definitive, high-yield synthesis for 2-Chloro-3-fluorobenzotrifluoride is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established transformations of aromatic compounds. A multi-step synthesis starting from a commercially available precursor, such as 2,3-dichlorobenzotrifluoride, represents a logical approach.
Conceptual Synthetic Workflow
Caption: Conceptual multi-step synthesis of 2-Chloro-3-fluorobenzotrifluoride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, expert-derived procedure for the fluorination step (D in the workflow above), a critical transformation in this proposed synthesis. This protocol is based on analogous transformations and would require significant optimization for this specific substrate.
Reaction: Nucleophilic Aromatic Substitution for Fluorination
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Objective: To replace a nitro group with a fluorine atom on the 2,3-dichloronitrobenzotrifluoride intermediate.
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Materials:
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2,3-Dichloro-x-nitrobenzotrifluoride (1.0 eq)
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Potassium Fluoride (spray-dried, 2.0-3.0 eq)
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Tetrabutylammonium chloride (TBAC) or other suitable phase-transfer catalyst (0.1 eq)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloro-x-nitrobenzotrifluoride and the anhydrous solvent.
-
Add spray-dried potassium fluoride and the phase-transfer catalyst to the solution.
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Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere. The optimal temperature will need to be determined experimentally.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by carefully adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can deactivate the fluoride nucleophile and lead to side reactions.
-
Phase-Transfer Catalyst: A phase-transfer catalyst is crucial for solubilizing the potassium fluoride in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction rate.
-
High Temperature: Nucleophilic aromatic substitution on electron-deficient rings is often kinetically slow and requires elevated temperatures to overcome the activation energy barrier.[4]
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Reactivity and Mechanistic Considerations
The reactivity of 2-Chloro-3-fluorobenzotrifluoride is governed by the interplay of the electronic effects of its substituents. The trifluoromethyl group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[5]
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this molecule in the context of building block chemistry is SNAr. The chlorine atom, being a better leaving group than fluorine in this context, is the most likely site for nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group and the halogens stabilizes the Meisenheimer complex intermediate, facilitating the substitution.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution on 2-Chloro-3-fluorobenzotrifluoride.
The regioselectivity of SNAr reactions on this substrate would be an important consideration in synthetic planning. The position of the incoming nucleophile will be influenced by the combined directing effects of the existing substituents.
Applications in Drug Development
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][6] Benzotrifluoride derivatives are therefore highly sought-after intermediates in the pharmaceutical industry. While specific applications of 2-Chloro-3-fluorobenzotrifluoride are not widely reported, its structural features make it a promising candidate for the synthesis of novel therapeutic agents.
Role as a Pharmacophore
A 2-chloro-3-fluorobenzotrifluoride moiety, when incorporated into a larger molecule, can serve several purposes:
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Modulation of pKa: The electron-withdrawing nature of the substituents can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug absorption and distribution.
-
Improved Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
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Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
For instance, trifluoromethylbenzene moieties are present in a number of FDA-approved drugs, where they contribute to the overall efficacy of the therapeutic.[1]
Safety and Handling
Given the lack of a specific safety data sheet (SDS) for 2-Chloro-3-fluorobenzotrifluoride, it is prudent to handle this compound with the precautions appropriate for related halogenated benzotrifluorides.
-
General Precautions:
-
Hazards of Related Compounds:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2-Chloro-3-fluorobenzotrifluoride represents a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While its availability and documented applications are currently limited, a thorough understanding of its physicochemical properties, reactivity, and potential synthetic routes allows for its strategic incorporation into research and development programs. As with any highly functionalized and reactive molecule, careful planning of synthetic strategies and adherence to strict safety protocols are essential for its successful and safe utilization.
References
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Leveraging 2-Chloro-3-fluoronitrobenzene for Advanced Chemical Synthesis. WorldOfChemicals. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-3,5-dinitrobenzotrifluoride in Modern Organic Synthesis. [Link]
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Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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Al-Tel, T. H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8238. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds.
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Cole-Parmer. Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%. [Link]
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CPAChem. Safety data sheet - 2-Chlorobenzotrifluoride. [Link]
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Brainly. The Friedel-Crafts reaction of benzene with 2-chloro-3-methylbutane in the presence of AlCl3 occurs with a. [Link]
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